molecular formula C15H14N2O B1529639 4-(Benzyloxy)-3-methyl-1H-indazole CAS No. 1056265-33-8

4-(Benzyloxy)-3-methyl-1H-indazole

Cat. No. B1529639
CAS RN: 1056265-33-8
M. Wt: 238.28 g/mol
InChI Key: KZKVKULJRGKFCD-UHFFFAOYSA-N
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Description

Indazoles are a class of organic compounds that contain a phenyl group fused to a pyrazole ring . The benzyloxy group is a common functional group in organic chemistry, composed of a benzene ring attached to an oxygen atom, which is in turn attached to another group .


Synthesis Analysis

The synthesis of similar compounds often involves the condensation of amines with carbonyl compounds . For example, 4-(benzyloxy)-2-hydroxybenzaldehyde can be synthesized from the condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives .


Molecular Structure Analysis

The molecular structure of similar compounds is often determined using various spectroscopic techniques such as FT-IR, UV–Vis, NMR, ESR, SEM, fluorescence, mass spectrometry, elemental analysis (CHN), and physical studies (TGA, XRD, molar conductance, melting point) .


Chemical Reactions Analysis

The chemical reactions of similar compounds often involve reduction processes . For example, 4-benzyloxy-3-chloronitrobenzene can be reduced to 4-benzyloxy-3-chloroaniline using stannous chloride .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using various techniques. For example, the melting point can be determined using traditional methods, and the solubility can be determined in various solvents .

Scientific Research Applications

Antioxidant Activity

4-(Benzyloxy)-3-methyl-1H-indazole: derivatives have been studied for their potential as antioxidants. These compounds can scavenge free radicals, which are harmful to biological systems and contribute to various diseases. The antioxidant properties are evaluated using assays like DPPH and ABTS, which measure the compound’s ability to neutralize reactive species .

Antimicrobial Activity

The antimicrobial activity of 4-(Benzyloxy)-3-methyl-1H-indazole and its derivatives is significant, with studies showing effectiveness against various bacterial and fungal strains. This includes common pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans. The compounds’ ability to inhibit microbial growth makes them candidates for developing new antimicrobial agents .

Anti-inflammatory Properties

Research indicates that 4-(Benzyloxy)-3-methyl-1H-indazole derivatives can exhibit anti-inflammatory effects. This is assessed through bioassays that measure the inhibition of inflammatory mediators. Such properties are crucial in the treatment of chronic inflammatory diseases .

Molecular Docking Studies

Molecular docking studies are conducted to understand the interaction of 4-(Benzyloxy)-3-methyl-1H-indazole derivatives with biological targets. This computational approach helps predict the binding affinity and mode of action of these compounds, which is essential for drug design and development .

Synthesis of Schiff Base Ligands

4-(Benzyloxy)-3-methyl-1H-indazole: is used in the synthesis of Schiff base ligands. These ligands are valuable in coordination chemistry and have applications in catalysis, molecular recognition, and as intermediates in organic synthesis .

Transition Metal Complexes

The synthesized Schiff base ligands derived from 4-(Benzyloxy)-3-methyl-1H-indazole are used to form complexes with transition metals. These metal complexes have diverse applications, including catalysis, material science, and as potential therapeutic agents due to their varied biological activities .

Safety And Hazards

Safety data sheets provide information on the potential hazards of similar compounds. They often include information on the compound’s flammability, toxicity, and potential health effects .

Future Directions

Research on similar compounds often focuses on their potential therapeutic applications. For example, benzimidazole derivatives have been studied for their potential as anticancer agents . Additionally, the synthesis of new liquid-crystalline compounds based on similar structures has been explored .

properties

IUPAC Name

3-methyl-4-phenylmethoxy-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O/c1-11-15-13(17-16-11)8-5-9-14(15)18-10-12-6-3-2-4-7-12/h2-9H,10H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZKVKULJRGKFCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NN1)C=CC=C2OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Benzyloxy)-3-methyl-1H-indazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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